4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide 4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 860241-91-4
VCID: VC5690001
InChI: InChI=1S/C14H16N2O3S/c1-10-3-8-14(19-2)13(9-10)16-20(17,18)12-6-4-11(15)5-7-12/h3-9,16H,15H2,1-2H3
SMILES: CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)N
Molecular Formula: C14H16N2O3S
Molecular Weight: 292.35

4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

CAS No.: 860241-91-4

Cat. No.: VC5690001

Molecular Formula: C14H16N2O3S

Molecular Weight: 292.35

* For research use only. Not for human or veterinary use.

4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide - 860241-91-4

Specification

CAS No. 860241-91-4
Molecular Formula C14H16N2O3S
Molecular Weight 292.35
IUPAC Name 4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
Standard InChI InChI=1S/C14H16N2O3S/c1-10-3-8-14(19-2)13(9-10)16-20(17,18)12-6-4-11(15)5-7-12/h3-9,16H,15H2,1-2H3
Standard InChI Key RJUISLNBSBIYHN-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-Amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide belongs to the benzenesulfonamide class, distinguished by a sulfonamide group (SO2NH-\text{SO}_2\text{NH}-) bridging two aromatic rings. The primary aromatic ring contains an amino group (NH2-\text{NH}_2) at the para position, while the secondary ring features methoxy (OCH3-\text{OCH}_3) and methyl (CH3-\text{CH}_3) groups at the 2- and 5-positions, respectively .

Table 1: Fundamental Chemical Data

PropertyValue
CAS Number860241-91-4
Molecular FormulaC14H16N2O3S\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight292.35 g/mol
Purity≥97% (HPLC)
Key Functional GroupsSulfonamide, Amino, Methoxy, Methyl

The compound’s purity is critical for pharmaceutical applications, with manufacturers like MolCore adhering to ISO-certified processes to ensure consistency .

Stereochemical Considerations

Unlike chiral sulfonamides described in patent WO2012101648A1—which detail enantiomerically pure syntheses—this compound lacks stereocenters, simplifying its production and purification . The absence of chiral centers eliminates the need for resolution techniques, making it cost-effective for large-scale synthesis.

Synthesis and Manufacturing

Industrial Production

MolCore’s manufacturing process emphasizes high-yield reactions, typically involving sulfonation of aniline derivatives followed by coupling with 2-methoxy-5-methylaniline. While exact synthetic routes are proprietary, analogous methods for related sulfonamides involve:

  • Sulfonation: Reaction of 4-nitrobenzenesulfonyl chloride with 2-methoxy-5-methylaniline.

  • Reduction: Catalytic hydrogenation to convert the nitro group (NO2-\text{NO}_2) to an amino group (NH2-\text{NH}_2) .

Quality Control

Rigorous HPLC analysis ensures compliance with purity standards (≥97%). Techniques similar to those described for 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-N,N-dimethylbenzenesulfonamide—such as reverse-phase chromatography using acetonitrile/water mobile phases—are likely employed .

Analytical Profiling

Chromatographic Methods

Reverse-phase HPLC remains the gold standard for purity assessment. The Newcrom R1 column, noted for low silanol activity, is ideal for separating sulfonamides without peak tailing . Typical conditions include:

  • Mobile Phase: Acetonitrile/water with 0.1% phosphoric acid.

  • Detection: UV at 254 nm.

Table 2: Optimized HPLC Parameters

ParameterCondition
ColumnNewcrom R1 (4.6 × 150 mm, 5 µm)
Flow Rate1.0 mL/min
Run Time15–20 minutes
Retention Time~8.5 minutes (estimated)

Spectroscopic Data

While specific spectral data (e.g., NMR, IR) for this compound are unavailable, benzenesulfonamide derivatives typically exhibit:

  • 1H NMR^1\text{H NMR}: Aromatic protons at δ 6.5–7.5 ppm, methoxy singlet at δ 3.8–4.0 ppm.

  • IR: Sulfonamide S=O stretches at 1150–1350 cm⁻¹ .

Pharmacological and Industrial Applications

Role in API Synthesis

As a key intermediate, this sulfonamide is integral to producing antibiotics, antivirals, and anti-inflammatory agents. Its structure mimics sulfamethoxazole (CAS 723-46-6), a widely used antibiotic, suggesting potential antimicrobial activity .

Research Applications

  • Drug Discovery: Functionalization of the amino group enables derivatization for structure-activity relationship (SAR) studies.

  • Enzyme Inhibition: Sulfonamides often target carbonic anhydrases and dihydropteroate synthases, though specific targets for this compound require further study .

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